molecular formula C35H28O17 B137411 Swertifrancheside CAS No. 155740-03-7

Swertifrancheside

Cat. No. B137411
M. Wt: 720.6 g/mol
InChI Key: JAANJQNFIJSRTK-KYRPIRIWSA-N
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Description

Swertifrancheside is a ring assembly that is a dimer obtained by coupling between 1,5,8-trihydroxy-3-methoxy-9H-xanthen-9-one and C-glycosylated 5,7,3’,4’-tetrahydroxyflavone . It is isolated from Swertia franchetiana and exhibits anti-HIV activity .


Molecular Structure Analysis

The molecular formula of Swertifrancheside is C35H28O17 . The average mass is 720.58660 and the monoisotopic mass is 720.13265 . The InChI and SMILES strings provide a textual representation of the molecule structure .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

Swertifrancheside, a flavonone-xanthone glucoside isolated from Swertia franchetiana, has been identified as a potent inhibitor of the DNA polymerase activity of human immunodeficiency virus-1 reverse transcriptase (HIV-1 RT). Studies have shown that it exhibits significant inhibitory effects on HIV-1 RT, demonstrating its potential in HIV-related research. The mechanism of action involves binding to the template-primer, marking it as a competitive inhibitor with respect to this aspect, while being a mixed-type competitive inhibitor with respect to TTP (Pengsuparp et al., 1995). Another study also confirmed swertifrancheside as a moderately potent inhibitor of HIV reverse transcriptase (Wang et al., 1994).

Pharmacological Activities

Swertiamarin, a related compound found in the same plant genus, is reported to have a wide range of biological activities, including anti-atherosclerotic, antidiabetic, anti-inflammatory, and antioxidant effects. These activities are linked to various signaling pathways associated with cardiac remodeling events, such as inhibition of NF-kB expression, LDL oxidation, apoptosis, and inflammatory and lipid peroxidation markers (Leong et al., 2016).

Swertia chirayita, another species in the same genus, is known for its medicinal usage and is documented in various traditional medicine systems. The presence of bioactive compounds, including swertifrancheside, contributes to its efficacy in treating liver disorders, malaria, and diabetes (Kumar & van Staden, 2016).

Spectroscopy Analysis in Traditional Medicine

The herb Swertia mussotii Franch, which contains swertifrancheside, has been studied using Fourier transform infrared spectroscopy. This analysis has been effective in understanding the pharmacological activities of traditional herbal medicines and can be applied to the research on Swertia mussotii Franch and its extracts (Yang et al., 2014).

Therapeutic Benefit of Swertisin

Swertisin, another compound found in related species, has been researched for its therapeutic benefits against cognitive impairment, diabetes, hepatitis B, pain, and chromosomal damage. This highlights the medicinal importance of compounds related to swertifrancheside and their potential in various pharmacological applications (Patel & Patel, 2022).

properties

IUPAC Name

2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-8-yl]-1,4,8-trihydroxy-6-methoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H28O17/c1-49-11-5-15(39)22-19(6-11)51-33-17(41)7-12(26(42)24(33)29(22)45)21-28(44)25(35-32(48)31(47)27(43)20(9-36)52-35)30(46)23-16(40)8-18(50-34(21)23)10-2-3-13(37)14(38)4-10/h2-8,20,27,31-32,35-39,41-44,46-48H,9H2,1H3/t20-,27-,31+,32-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAANJQNFIJSRTK-KYRPIRIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)C6C(C(C(C(O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C4=C5C(=C(C(=C4O)[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C(=O)C=C(O5)C7=CC(=C(C=C7)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H28O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165961
Record name Swertifrancheside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

720.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Swertifrancheside

CAS RN

155740-03-7
Record name 2-[2-(3,4-Dihydroxyphenyl)-6-β-D-glucopyranosyl-5,7-dihydroxy-4-oxo-4H-1-benzopyran-8-yl]-1,4,8-trihydroxy-6-methoxy-9H-xanthen-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155740-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertifrancheside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155740037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swertifrancheside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
151
Citations
JN Wang, CY Hou, YL Liu, LZ Lin, RR Gil… - Journal of natural …, 1994 - ACS Publications
The first flavone-xanthone C-glucoside, swertifrancheside, was isolated from Swertia franchetiana, and its structure was elucidated on the basis of spectroscopic analysis as 1, 5, 8-…
Number of citations: 89 pubs.acs.org
Y Li, L Wang, X Wang, Y Suo, G Chen… - Journal of liquid …, 2007 - Taylor & Francis
A sensitive and specific reversed‐phase high performance liquid chromatography (RP‐HPLC) method with diode array detection (DAD) was established for the quantitative …
Number of citations: 9 www.tandfonline.com
T Pengsuparp, L Cai, H Constant… - Journal of natural …, 1995 - ACS Publications
… Swertifrancheside [1] bound to DNA and was shown to be a competitive inhibitor with … sites, whereas swertifrancheside [1] inhibits enzyme activity by binding to the template-primer. …
Number of citations: 177 pubs.acs.org
GT TAN, S LEE, IS LEE, J CHEN, P LEITNER… - Biochemical …, 1996 - portlandpress.com
… Swertifrancheside is a flavonoxanthone glucoside previously isolated from Swertia franchetiana [… formation of DNA ligase– adenylate complexes in the presence of swertifrancheside [IC …
Number of citations: 74 portlandpress.com
JM Naidoo - 2009 - core.ac.uk
… 41 proved that swertifrancheside (24) binds to DNA to mediate inhibition, thus the xanthone scaffold plays a vital role in swertifrancheside (24) activity, as it provides a source of …
Number of citations: 7 core.ac.uk
GA Cordell, CK Angerhofer… - Pure and applied chemistry, 1994 - degruyter.com
… These compounds represent new and novel skeleta; for example, swertifrancheside is the … the anti-HIV-reverse transcriptase activity of swertifrancheside (3) and swertipunicoside (2). …
Number of citations: 25 www.degruyter.com
G Matthée, AD Wright, GM König - Planta medica, 1999 - thieme-connect.com
… swertifrancheside (22), was isolated from Swertia franchetiana (Gentianaceae) (75). Swertifrancheside … The mode of action was found to be related to the binding of swertifrancheside …
Number of citations: 175 www.thieme-connect.com
AS Khan, AS Khan - Medicinally important trees, 2017 - Springer
… Many flavonoids like swertifrancheside, glycyrrhizin, and chrysin are known to be effective against HIV infection. Plants like Acer okamotoanum, Aegle marmelos, Argemone mexicana, …
Number of citations: 8 link.springer.com
XG Du, W Wang, SP Zhang, XP Pu… - Journal of natural …, 2010 - ACS Publications
… It is interesting to note that the H-6′ resonances appeared as two singlets at δ H 7.10 and 7.12 (Table 1), as in swertifrancheside, indicating that rotamers exist for 2. (14) The two …
Number of citations: 34 pubs.acs.org
JDD Tamokou, AT Mbaveng, V Kuete - Medicinal spices and vegetables …, 2017 - Elsevier
This chapter reports the antimicrobial potential of spices and vegetable found in Africa. Herein, methods used for antimicrobial screening are critically reviewed. The main classes of …
Number of citations: 217 www.sciencedirect.com

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